2-Benzyl-1,2,3,4-tetrahydro-2,6-naphthyridine
Description
Overview of Naphthyridine Isomers and their Chemical Significance
Naphthyridines are a class of bicyclic heterocyclic aromatic compounds that consist of two fused pyridine (B92270) rings. schoolwires.net The arrangement of the two nitrogen atoms within the bicyclic system gives rise to ten possible isomers, with 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine (B1199556) being the most commonly studied. ju.edu.jo Each isomer possesses distinct electronic and steric properties, which in turn dictates its chemical reactivity and biological activity.
The strategic placement of nitrogen atoms in the naphthyridine core significantly influences the molecule's properties, such as its ability to act as a ligand for metal complexes and its potential for hydrogen bonding. nih.gov These characteristics are pivotal in their application in various fields, including medicinal chemistry, where they serve as scaffolds for the development of therapeutic agents. ipb.pt The diverse biological activities exhibited by naphthyridine derivatives underscore their importance in drug discovery. chemicalbook.com
| Naphthyridine Isomer | Key Structural Feature |
| 1,5-Naphthyridine (B1222797) | Symmetrical arrangement of nitrogen atoms. |
| 1,6-Naphthyridine | Asymmetrical arrangement, influencing dipole moment. |
| 1,7-Naphthyridine | Different electronic distribution compared to other isomers. |
| 1,8-Naphthyridine | Well-studied due to its presence in bioactive molecules. |
| 2,6-Naphthyridine (B1209661) | Unique reactivity pattern due to nitrogen positions. |
| 2,7-Naphthyridine | Another asymmetrically substituted isomer. |
Importance of the 2,6-Naphthyridine Scaffold in Organic Chemistry
The 2,6-naphthyridine isomer, in particular, presents a unique and valuable scaffold in organic synthesis. researchgate.net Its distinct arrangement of nitrogen atoms imparts specific reactivity and allows for diverse functionalization, making it an attractive building block for more complex molecules. The development of synthetic methodologies to access the 2,6-naphthyridine core has been an active area of research, with various strategies emerging to construct this heterocyclic system. nih.govachemblock.com
The broad spectrum of biological activities associated with 2,6-naphthyridine derivatives is a primary driver for the continued development of new compounds based on this scaffold. researchgate.net These derivatives have shown potential in a range of therapeutic areas, highlighting the versatility of the 2,6-naphthyridine core in medicinal chemistry. mdpi.com The synthesis of these derivatives often involves multi-component reactions, which offer an efficient and atom-economical approach to generating molecular diversity. sci-hub.se
Contextualization of 2-Benzyl-1,2,3,4-tetrahydro-2,6-naphthyridine within Tetrahydronaphthyridine Chemistry
Tetrahydronaphthyridines are partially saturated analogs of naphthyridines, and they represent a significant class of compounds in their own right. The introduction of a saturated ring into the aromatic naphthyridine system imparts a three-dimensional character to the molecule, which can be advantageous for biological activity and drug-like properties. The synthesis and evaluation of various tetrahydronaphthyridine isomers have been a focus of research, with studies exploring their potential as therapeutic agents. nih.gov
This compound is situated within this chemical space as a derivative of the 2,6-naphthyridine scaffold with a partially saturated ring and a specific N-benzyl substitution. The benzyl (B1604629) group can influence the compound's lipophilicity, steric profile, and potential for pi-stacking interactions. The synthesis of related N-benzyl tetrahydronaphthyridine derivatives has been reported, often as part of broader efforts to create libraries of compounds for biological screening. researchgate.net The exploration of the chemical reactivity and potential applications of this compound is an ongoing endeavor, building upon the foundational knowledge of tetrahydronaphthyridine chemistry.
Structure
3D Structure
Properties
IUPAC Name |
2-benzyl-3,4-dihydro-1H-2,6-naphthyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2/c1-2-4-13(5-3-1)11-17-9-7-14-10-16-8-6-15(14)12-17/h1-6,8,10H,7,9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUKCXXAAMVPFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=NC=C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Benzyl 1,2,3,4 Tetrahydro 2,6 Naphthyridine and Its Analogues
General Approaches to 2,6-Naphthyridine (B1209661) Core Structures
The construction of the bicyclic 2,6-naphthyridine ring system can be achieved through various synthetic strategies, primarily involving the formation of the two fused pyridine (B92270) rings from acyclic or pyridine-based precursors. Key methodologies include cyclization and condensation reactions, with modern adaptations employing microwave assistance and green chemistry principles to improve efficiency and sustainability.
Cyclization Reactions
Cyclization reactions are a cornerstone in the synthesis of the 2,6-naphthyridine scaffold. These reactions typically involve the formation of one of the pyridine rings by intramolecular cyclization of a suitably functionalized pyridine precursor.
One established method involves the cyclization of 4-cyano-3-pyridylacetonitrile derivatives. For instance, treatment of 4-cyano-3-pyridylacetonitrile with anhydrous hydrogen bromide can lead to the formation of a 3-amino-1-bromo-2,6-naphthyridine intermediate. This intermediate can then undergo a series of reactions, including diazotization, halogen exchange, and reduction, to yield the unsubstituted 2,6-naphthyridine.
Another approach utilizes a [2+2+2] cycloaddition strategy. Cobalt-catalyzed cyclizations of two alkyne molecules and a nitrile can effectively construct the pyridine ring, offering a versatile route to various substituted naphthyridines. This method has been explored for the synthesis of different tetrahydro-naphthyridine isomers.
The synthesis of 1,6-naphthyridin-2(1H)-ones, a related class of compounds, often involves the cyclization of preformed pyridines. For example, an appropriately substituted 4-chloropyridine can react with a nucleophile to introduce the N1 substituent, followed by condensation with a suitable partner like methyl phenylacetate to form the second ring. Similarly, a 4-aminopyridine (B3432731) with a functional group at the C3 position can be condensed with reagents such as malonamide or diethyl malonate to construct the 1,6-naphthyridin-2(1H)-one skeleton.
A rhodium-catalyzed [2+2+2] cycloaddition of cyano-yne-allene substrates followed by a dehydrogenative process provides another convenient route to the 2,6-naphthyridine scaffold. Furthermore, base-mediated intramolecular cyclization of 3-cyanomethylpyridine-4-carbonitrile and its derivatives has been utilized to prepare 3-amino-2,6-naphthyridine derivatives.
Condensation Reactions
Condensation reactions are also pivotal in assembling the 2,6-naphthyridine core. The Niementowski reaction, for example, which is a condensation reaction between anthranilic acids and piperidones, has been employed for the synthesis of tetrahydrobenzo[b] acs.orgmdpi.comnaphthyridines, demonstrating the utility of condensation in forming fused pyridine ring systems.
The synthesis of 1,6-naphthyridin-2(1H)-ones can be achieved through the condensation of 4-aminonicotinaldehyde with malonamide in the presence of a base like piperidine (B6355638). This type of condensation can also be performed with other active methylene (B1212753) compounds such as dimethyl malonate or methyl cyanoacetate.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. The synthesis of 2,6-naphthyridines has benefited from this technology. A microwave-promoted method for the synthesis of 2,6-naphthyridine and its derivatives from 4-cyano-3-pyridylacetonitrile has been developed, highlighting an efficient and environmentally benign approach. This method involves the cyclization of the precursor under microwave irradiation to afford excellent yields of the desired products.
Green Chemistry Applications in Naphthyridine Synthesis
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds. In the context of 2,6-naphthyridine synthesis, an eco-sustainable, microwave-assisted green approach has been reported. This method utilizes readily available and inexpensive precursors and avoids harsh reaction conditions, making the synthesis more environmentally friendly.
Specific Synthetic Pathways to 2-Benzyl-1,2,3,4-tetrahydro-2,6-naphthyridine
While a specific, documented synthetic pathway for this compound is not extensively detailed in the reviewed literature, a plausible route can be inferred from the general synthetic methodologies for 2,6-naphthyridines and their analogues. The synthesis would likely involve the initial construction of the 1,2,3,4-tetrahydro-2,6-naphthyridine (B1313837) core, followed by N-benzylation.
Precursor Synthesis and Derivatization
The synthesis of the precursor, 1,2,3,4-tetrahydro-2,6-naphthyridine, would first require the formation of the aromatic 2,6-naphthyridine ring system using one of the methods described in section 2.1. Subsequently, the reduction of one of the pyridine rings is necessary to obtain the tetrahydro derivative. Catalytic hydrogenation is a common method for the reduction of naphthyridine rings. For example, the reduction of 1,6-naphthyridin-5(6H)-one using palladium on carbon under a hydrogen atmosphere yields the corresponding 1,2,3,4-tetrahydro-1,6-naphthyridin-5(6H)-one. A similar strategy could be applied to 2,6-naphthyridine.
Once the 1,2,3,4-tetrahydro-2,6-naphthyridine precursor is obtained, the final step would be the introduction of the benzyl (B1604629) group at the 2-position nitrogen atom. This N-alkylation can be achieved by reacting the tetrahydro-2,6-naphthyridine with a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a suitable base to neutralize the hydrogen halide formed during the reaction. The reactivity of the nitrogen atoms in the tetrahydro-naphthyridine ring will influence the regioselectivity of the benzylation.
Key Reaction Steps and Conditions
The synthesis of the tetrahydronaphthyridine core often involves multi-step sequences. A common strategy involves the initial construction of a substituted pyridine or piperidone ring, followed by annulation to form the second fused ring. For instance, the synthesis of hexahydrobenzo[c] nih.govnaphthyridines, close analogues of the target compound, starts from anilines and 1-benzyl-4-ethoxycarbonylpiperidin-3-one researchgate.net.
A general approach to substituted 2,6-naphthyridines can begin with 4-cyano-3-pyridylacetonitrile. A series of reactions, including cyclization with hydrogen bromide to form a 3-amino-1-bromo-2,6-naphthyridine intermediate, is employed. This is followed by diazotization and subsequent reactions to introduce other functionalities or to yield the unsubstituted 2,6-naphthyridine. One method involves converting the bromo-intermediate to a dihydrazino derivative, which is then oxidized using copper sulfate to afford the final naphthyridine product . Microwave-assisted synthesis has been shown to be an effective, environmentally friendly method for these transformations, often resulting in excellent yields and high purity .
The key steps in these syntheses are summarized below:
Cyclization: Formation of the initial naphthyridine ring system from pyridine precursors.
Functional Group Interconversion: Modification of substituents on the naphthyridine core, such as the conversion of amino groups to bromo groups via diazotization.
Dehalogenation/Reduction: Removal of halogen atoms or reduction of the pyridine rings to yield tetrahydro derivatives. Catalytic reduction is a common method, though care must be taken to avoid over-reduction of the rings .
| Step | Reagents & Conditions | Product | Yield | Reference |
| Cyclization | 4-cyano-3-pyridylacetonitrile, HBr | 3-amino-1-bromo-2,6-naphthyridine | - | |
| Diazotization | 3-amino-1-bromo-2,6-naphthyridine, NaNO₂, HBr | 1,3-dibromo-2,6-naphthyridine | 82.0% | |
| Hydrazinolysis | 1,3-dibromo-2,6-naphthyridine, Hydrazine Hydrate, Dioxane | 1,3-dihydrazino-2,6-naphthyridine | - | |
| Oxidation | 1,3-dihydrazino-2,6-naphthyridine, CuSO₄, Acetic Acid, Water | 2,6-Naphthyridine | 93.0% |
Synthetic Routes for Substituted 2,6-Naphthyridine and Tetrahydronaphthyridine Derivatives
A variety of synthetic strategies have been developed to access the diverse family of 2,6-naphthyridine and tetrahydronaphthyridine derivatives. These methods provide access to complex molecular architectures from simpler starting materials.
C-H Activation-Annulation Methodologies
Transition-metal-catalyzed C-H activation and annulation has become a powerful tool for constructing fused aromatic systems. This approach offers an efficient and atom-economical pathway to complex molecules by avoiding pre-functionalization of the starting materials mdpi.com. Rhodium(III)-catalyzed dual C-H activation and cascade annulation reactions have been successfully employed for the synthesis of trifluoromethyl-decorated benzo[de] acs.orgnih.govnaphthyridines from benzimidates and CF3-imidoyl sulfoxonium ylides acs.org. This strategy involves a sequential dual C-H activation and annulation, facilitated by a directing group acs.org. The use of N-heterocyclic carbene (NHC) platforms in rhodium(III)-catalyzed C-H activation has also been explored for the synthesis of ring-fused cationic N-heterocycles from imidazolium salts and internal alkynes rsc.orgamanote.com.
| Catalyst System | Reactants | Product Type | Key Features | Reference |
| [Cp*RhCl₂]₂, AgSbF₆ | Benzimidates, CF3-imidoyl sulfoxonium ylides | Benzo[de] acs.orgnih.govnaphthyridines | Dual C-H activation, cascade annulation | acs.org |
| Rhodium(III) | Imidazolium salts, Internal alkynes | Ring-fused cationic N-heterocycles | NHC as functionalizable directing group | rsc.orgamanote.com |
Niementowski Reaction Applications
The Niementowski reaction, a condensation reaction between anthranilic acids and ketones or aldehydes, is a classic method for synthesizing quinoline derivatives and has been adapted for naphthyridine synthesis wikipedia.org. For example, N-benzyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] acs.orgnaphthyridines have been synthesized by the condensation of anthranilic acids with N-benzyl-piperidones in the presence of phosphorus oxychloride nih.gov. This reaction proceeds by heating the components, and after alkaline workup, the desired tetrahydrobenzo[b] acs.orgnaphthyridine products are obtained in good to excellent yields nih.gov. This methodology demonstrates the utility of adapting classical quinoline syntheses for the construction of the naphthyridine framework.
| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |
| Anthranilic acids | N-benzyl-piperidones | POCl₃, Heat | N-benzyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] acs.orgnaphthyridines | 68-92% | nih.gov |
Intramolecular Diels-Alder Cycloadditions
The intramolecular Diels-Alder (IMDA) reaction is a powerful method for constructing bicyclic systems with high stereocontrol researchgate.net. This strategy has been applied to the synthesis of tetrahydronaphthyridine derivatives. An intramolecular inverse-electron-demand Diels-Alder reaction between imidazoles and 1,2,4-triazines linked by a methylene tether has been shown to produce 1,2,3,4-tetrahydro-1,5-naphthyridines in excellent yields nih.gov. The reaction proceeds via cycloaddition, followed by the loss of nitrogen and a nitrile nih.gov. Similarly, an efficient synthesis of 5,6-dihydrodibenzo[b,h] acs.orgnaphthyridines was achieved through a copper bromide-catalyzed intramolecular [4+2] hetero-Diels-Alder reaction of in situ generated electron-deficient heterodienes acs.org. This method is notable for its mild conditions and high atom economy, generating two nitrogen heterocycles in a single operation acs.org.
| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Key Features | Reference |
| Inverse-electron-demand IMDA | Tethered Imidazole-1,2,4-triazine | Heat or Microwave | 1,2,3,4-Tetrahydro-1,5-naphthyridines | Excellent yields, loss of N₂ and nitrile | nih.gov |
| Hetero-IMDA | 2-(N-propargylamino)benzaldehydes, Arylamines | CuBr₂ or CuCl, Toluene, 70 °C | 5,6-Dihydrodibenzo[b,h] acs.orgnaphthyridines | High yields, mild conditions, high atom economy | acs.org |
Asymmetric Synthesis Approaches
The development of asymmetric methods for the synthesis of tetrahydronaphthyridine derivatives is crucial for accessing enantiomerically pure compounds for biological evaluation. Organocatalysis has emerged as a powerful tool for the stereoselective synthesis of heterocyclic compounds. For instance, a quinine-derived squaramide has been used to efficiently catalyze a triple-domino Michael/aza-Henry/cyclization reaction to provide tetrahydropyridines with three contiguous stereogenic centers in good yields and excellent enantiomeric excesses nih.gov. While this example focuses on tetrahydropyridines, the principles can be extended to the synthesis of more complex fused systems like tetrahydronaphthyridines. Asymmetric reduction of imines, enamines, and N-heteroaromatics containing an isoquinoline moiety is another effective strategy to obtain chiral tetrahydroisoquinolines, which are structurally related to the target compounds mdpi.com. Both transition-metal-catalyzed and organocatalytic transfer hydrogenation methods have been successfully employed mdpi.com.
| Method | Catalyst | Substrates | Product | Stereoselectivity | Reference |
| Organocatalytic Domino Reaction | Quinine-derived squaramide | 1,3-Dicarbonyl compounds, β-nitroolefins, Aldimines | Tetrahydropyridines | Excellent enantiomeric excesses | nih.gov |
| Asymmetric Hydrogenation | Chiral Ru, Ir, or Rh catalysts | Imines, Enamines, N-heteroaromatics | Chiral Tetrahydroisoquinolines | High enantioselectivity | mdpi.com |
| 1,3-Dipolar Cycloaddition | Chiral primary amine | Allyl alkyl ketones, C,N-cyclic azomethine imines | Tetrahydroisoquinoline derivatives | Up to 96% ee | nih.gov |
Palladium-Catalyzed Transformations
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. These methods have been applied to the synthesis and functionalization of naphthyridine rings. For example, a palladium-mediated synthesis of 1,5-naphthyridinones has been developed from 3-aminopyridines and acrylates, involving a Heck reaction followed by cyclization mdpi.com. Stille cross-coupling reactions have also been utilized for the preparation of benzo[c] nih.govnih.govnaphthyridines by coupling 4-(trimethylstannyl)pyridines with N-acetyl-2-bromoanilines thieme-connect.de. Furthermore, a convenient method for synthesizing highly substituted 1,6-naphthyridines involves the creation of 1,6-naphthyridine-5,7-ditriflates, which are stable yet highly reactive intermediates. These ditriflates can undergo one-pot difunctionalization reactions, including palladium-catalyzed substitutions and couplings, to rapidly generate diverse products acs.org.
| Reaction Type | Reactants | Catalyst System | Product Type | Reference |
| Heck Reaction & Cyclization | 2-bromo-6-fluoropyridin-3-amine, Methyl acrylate | Palladium catalyst, PBu₃ | 1,5-Naphthyridinone | mdpi.com |
| Stille Coupling | 4-(trimethylstannyl)pyridines, N-acetyl-2-bromoanilines | PdCl₂(dppb), CuO | Benzo[c] nih.govnih.govnaphthyridines | thieme-connect.de |
| SₙAr & Cross-Coupling | 1,6-Naphthyridine-5,7-ditriflates, Amines, Organometallics | Palladium catalyst | 5,7-Disubstituted 1,6-naphthyridines | acs.org |
Cobalt-Catalyzed Cross-Couplings
Cobalt-catalyzed cross-coupling reactions have emerged as a powerful and efficient method for the functionalization of various halogenated naphthyridines. nih.gov These reactions offer a broader scope compared to some other transition metal catalysts, proving particularly useful for the derivatization of electron-deficient N-heterocycles. nih.gov The use of cobalt catalysts, such as cobalt(II) chloride (CoCl₂), facilitates the formation of carbon-carbon bonds, enabling the introduction of diverse alkyl and aryl substituents onto the naphthyridine core. nih.gov
The methodology generally involves the reaction of a halogenated naphthyridine precursor with an organometallic reagent in the presence of a cobalt catalyst. Research has demonstrated that CoCl₂ can effectively catalyze the cross-coupling of chloronaphthyridines with both alkyl- and arylmagnesium halides (Grignard reagents). nih.gov For instance, the reaction of 3,6-dichloro-1,8-dimethyl-2,7-naphthyridine with 2-phenylethylmagnesium bromide using 5% CoCl₂ in tetrahydrofuran (THF) at room temperature yields the monoalkylated product in 80% yield. nih.gov
Furthermore, the scope of these couplings can be extended to include arylzinc halides. The use of a THF-soluble CoCl₂·2LiCl complex, often in conjunction with an additive like sodium formate (B1220265), facilitates smooth cross-coupling reactions. nih.gov This system has been successfully applied to the arylation of various chloro- and iodonaphthyridines. nih.gov For example, 1-chloronaphthyridine can be coupled with 2-thienylzinc chloride to produce the corresponding 2,7-naphthyridine (B1199556) derivative in 60% yield. nih.gov The methodology is also effective for benzylic zinc reagents, as demonstrated by the coupling of 4-chloro-2-phenyl-1,5-naphthyridine with benzylzinc chlorides, affording the products in yields ranging from 62% to 75%. nih.gov
The addition of specific ligands, such as sodium formate or pivalate, has been shown to considerably broaden the scope and efficiency of these cobalt-catalyzed reactions. nih.gov These conditions allow for the synthesis of a wide array of polyfunctional naphthyridines, which are valuable scaffolds in medicinal chemistry and materials science. nih.govnih.gov
| Entry | Halonaphthyridine | Coupling Partner | Catalyst System | Additive | Product | Yield (%) |
| 1 | 3,6-dichloro-1,8-dimethyl-2,7-naphthyridine | 2-phenylethylmagnesium bromide | CoCl₂ (5%) | - | 6-chloro-1,8-dimethyl-3-(2-phenylethyl)-2,7-naphthyridine | 80 |
| 2 | 1-chloro-2,7-naphthyridine | 2-phenylethylmagnesium bromide | CoCl₂ (5%) | - | 1-(2-phenylethyl)-2,7-naphthyridine | 82 |
| 3 | 1-chloronaphthyridine | 2-thienylzinc chloride | CoCl₂·2LiCl (5%) | HCO₂Na (50%) | 1-(2-thienyl)-2,7-naphthyridine | 60 |
| 4 | 4-chloro-2-phenyl-1,5-naphthyridine | benzylzinc chloride | Co(acac)₂ (10%) | - | 4-benzyl-2-phenyl-1,5-naphthyridine | 75 |
Purification and Isolation Techniques for Naphthyridine Products
The purification and isolation of naphthyridine products from reaction mixtures are critical steps to ensure the high purity required for subsequent applications. chromatographyonline.com A variety of chromatographic and non-chromatographic techniques are employed, with the choice depending on the scale of the reaction and the physicochemical properties of the target compound and impurities. moravek.com
Column Chromatography: Flash column chromatography is one of the most common methods for purifying naphthyridine derivatives. chromatographyonline.comthieme-connect.de This technique involves passing the crude reaction mixture through a column packed with a stationary phase, typically silica gel. thieme-connect.de A solvent system (mobile phase) is chosen to allow for the separation of the desired product from byproducts and unreacted starting materials based on differences in polarity. The separated components are collected in fractions, which are then analyzed for purity.
High-Performance Liquid Chromatography (HPLC): For achieving very high levels of purity, especially on a smaller scale, preparative HPLC is often utilized. nih.gov This method uses a high-pressure pump to pass the mobile phase through a column with smaller particle sizes, resulting in higher resolution and better separation compared to standard column chromatography. nih.gov Both normal-phase and reversed-phase HPLC can be used, depending on the properties of the naphthyridine product. chromatographyonline.com
Crystallization and Recrystallization: Crystallization is a powerful technique for purifying solid compounds. It involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. Recrystallization, repeating this process, can further enhance the purity of the final product. thieme-connect.de
Sublimation: For certain naphthyridine products that are solids with a sufficiently high vapor pressure, sublimation can be an effective purification method. thieme-connect.de The solid is heated under vacuum, causing it to transition directly into a gas, which then condenses back into a pure solid on a cooled surface, leaving non-volatile impurities behind. thieme-connect.de
Extraction and Washing: Liquid-liquid extraction is a fundamental workup procedure used to initially separate the product from the reaction mixture. This is often followed by washing the organic layer containing the product with aqueous solutions (e.g., water, brine) to remove inorganic salts and water-soluble impurities before further purification by chromatography or crystallization. thieme-connect.de
| Technique | Description | Application Example |
| Flash Chromatography | A rapid form of column chromatography using pressure to force the solvent through the column, separating compounds based on polarity. thieme-connect.de | Purification of various naphthyridine products on silica gel. thieme-connect.de |
| Preparative HPLC | A high-resolution chromatography technique using high pressure for precise separation, suitable for obtaining highly pure samples. nih.gov | Further purification of fractions obtained from other chromatographic methods to isolate minor compounds. nih.gov |
| Crystallization/Recrystallization | A technique for purifying solids by dissolving them in a hot solvent and allowing the pure compound to crystallize upon cooling. thieme-connect.de | Used to obtain colorless, fine needles of 2,7-naphthyridine-4-carbaldehyde from carbon tetrachloride. thieme-connect.de |
| Sublimation | A process where a solid is heated under vacuum to become a gas and then condensed back to a pure solid, separating it from non-volatile impurities. thieme-connect.de | A white powder product was purified by sublimation at 150°C to yield colorless needles of 2,7-naphthyridine-4-carbaldehyde. thieme-connect.de |
| Extraction | A workup technique to separate the desired product from a reaction mixture by partitioning it between two immiscible liquid phases (e.g., organic and aqueous). thieme-connect.de | A reaction solution was extracted with chloroform to isolate the product from the aqueous phase. thieme-connect.de |
Chemical Reactivity and Transformations of 2 Benzyl 1,2,3,4 Tetrahydro 2,6 Naphthyridine Derivatives
Nucleophilic Substitution Reactions
Nucleophilic substitution is a key transformation for functionalizing the naphthyridine core, particularly when the ring is activated with leaving groups such as halogens.
In studies on related 2,7-naphthyridine (B1199556) systems, which offer insights into the reactivity of the 2,6-isomer, the substitution of chlorine atoms is a common strategy. For instance, 7-alkyl-1,3-dichloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles react with cyclic amines like pyrrolidine (B122466) or piperidine (B6355638) in ethanol (B145695), leading to the selective substitution of the chlorine atom at the C-1 position. nih.gov This highlights the susceptibility of the positions adjacent to the ring nitrogen to nucleophilic attack.
Further investigations into the reactivity of 7-benzyl-3-chloro-1-(3,5-dimethyl-1H-pyrazol-1-yl)-2,7-naphthyridine derivatives have shown that even groups not typically considered facile leaving groups, such as a pyrazolyl moiety, can be substituted under harsh conditions. researchgate.netingentaconnect.com For example, reaction with (2-hydroxypropyl)amine led to the displacement of the 1-pyrazolyl residue, forming 7-benzyl-1,3-bis[(2-hydroxypropyl)amino]-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile. researchgate.netingentaconnect.com This demonstrates that with sufficient activation or forcing conditions, a wide range of nucleophiles can be introduced onto the naphthyridine skeleton.
The following table summarizes representative nucleophilic substitution reactions on related naphthyridine cores.
| Starting Material | Nucleophile | Conditions | Product | Yield | Ref |
| 7-Alkyl-1,3-dichloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles | Pyrrolidine, Piperidine, or Azepane | Absolute Ethanol | 7-Alkyl-1-amino-3-chloro-5,6,7,8-tetrahydro-2,7-naphthyridines | N/A | nih.gov |
| 7-Benzyl-3-chloro-1-(3,5-dimethyl-1H-pyrazol-1-yl)-2,7-naphthyridine | (2-Hydroxypropyl)amine | Harsh experimental conditions | 7-Benzyl-1,3-bis[(2-hydroxypropyl)amino]-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile | N/A | researchgate.netingentaconnect.com |
| 3,7-Dibromo-1,5-dioctyl-1,5-naphthyridine-2,6-dione | Various Amines | Cs₂CO₃, 110 °C | Aminated 1,5-naphthyridine (B1222797) derivatives | N/A | nih.gov |
Electrophilic Substitution Reactions
Electrophilic aromatic substitution on the pyridine (B92270) ring of a naphthyridine system is generally challenging due to the electron-withdrawing nature of the nitrogen atoms, which deactivates the ring towards electrophilic attack. However, reactions can occur, often requiring forcing conditions and typically directing substitution to specific positions. For the broader class of naphthyridines, electrophilic substitutions such as nitration and halogenation have been documented. mdpi.com
For example, the nitration of benzonaphthyridines with a mixture of nitric acid and sulfuric acid occurs on the benzene (B151609) ring, which is more activated than the naphthyridine portion. mdpi.com Bromination of 6-methylbenzo[b]naphthyridines, however, occurs on the peripheral pyridine ring at the β-position relative to the nitrogen atom. mdpi.com In the case of 1,5-naphthyridine-2,6-diones, treatment with bromine leads to dibromination at the 3 and 7 positions. nih.gov
While specific examples for 2-benzyl-1,2,3,4-tetrahydro-2,6-naphthyridine are not extensively detailed, the general reactivity patterns of related isomers suggest that the pyridine ring is deactivated. Any electrophilic substitution would likely occur at available positions on this ring, influenced by the directing effects of the existing nitrogen atom and substituents.
| Naphthyridine Derivative | Reagent | Reaction Type | Position of Substitution | Ref |
| 6-Methylbenzo[b] researchgate.netacs.orgnaphthyridine | HNO₃/H₂SO₄ | Nitration | Benzene ring | mdpi.com |
| 6-Methylbenzo[b] researchgate.netacs.orgnaphthyridine | Bromine | Bromination | β-position of pyridine ring | mdpi.com |
| 1,5-Dialkyl-1,5-naphthyridine-2,6-dione | Bromine | Bromination | C-3 and C-7 | nih.gov |
Rearrangement Reactions within Naphthyridine Systems
Derivatives of the tetrahydro-naphthyridine core can undergo significant structural rearrangements, often triggered by nucleophilic substitution reactions. A notable example is a Smiles-type rearrangement observed in the 2,7-naphthyridine series, which provides a strong model for the potential reactivity of 2,6-naphthyridine (B1209661) isomers. nih.govresearchgate.net
This rearrangement occurs when 1-amino-3-chloro-7-benzyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile derivatives are treated with certain primary or secondary cyclic amines. nih.gov The reaction, which involves the nucleophilic substitution of the chlorine atom, can trigger an unexpected rearrangement to form 6,8-diamino-2-benzyl-3,4-dihydro-2,7-naphthyridin-1(2H)-ones. researchgate.netingentaconnect.com
The presence of the benzyl (B1604629) group at the 7-position (analogous to the 2-position in the target compound) has been shown to influence the reaction rate. nih.gov Compared to a methyl group at the same position, the bulkier benzyl group slows the rearrangement, and in some cases, prevents it from occurring altogether, likely due to steric hindrance. nih.gov In one instance, the reaction of a 7-benzyl derivative with benzylamine (B48309) led to an unexpected product where the rearrangement was followed by a condensation reaction at the newly formed carbonyl group. researchgate.netingentaconnect.com
| Precursor Compound | Reagent/Condition | Rearranged Product | Observations | Ref |
| 1-Amino-3-chloro-7-benzyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile derivatives | Primary/Secondary Amines | 2-Benzyl-6,8-diamino-3,4-dihydro-2,7-naphthyridin-1(2H)-ones | The benzyl group slows the reaction compared to a methyl group. | nih.govresearchgate.net |
| 1-Amino-3-pyrrolidin-1-yl-7-benzyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile | Benzylamine | N,7-dibenzyl-8-(benzylimino)-3-pyrrolidin-1-yl-5,6,7,8-tetrahydro-2,7-naphthyridin-1-amine | Rearrangement followed by condensation. | ingentaconnect.com |
Functional Group Interconversions on the Naphthyridine Core
Functional group interconversions are essential for modifying the periphery of the this compound scaffold without altering the core structure. These reactions include standard transformations of substituents attached to the rings.
Common interconversions involve the modification of groups introduced via substitution or cross-coupling reactions. For example, a hydroxyl group, introduced by the arylation of a chloronaphthyridine with a protected hydroxyphenylzinc reagent, can be deprotected to reveal the free alcohol. nih.gov Similarly, nitrile groups can be hydrolyzed to carboxylic acids or amides, or reduced to amines, providing access to a wide range of derivatives. The conversion of alcohols to halides or sulfonate esters creates activated intermediates for subsequent nucleophilic displacement reactions. vanderbilt.edu Azides, introduced by displacing a leaving group, can be readily reduced to primary amines using reagents like H₂/Pd-C or LiAlH₄. vanderbilt.edu These transformations are fundamental in synthetic organic chemistry and are broadly applicable to complex heterocyclic systems like naphthyridines.
Ring-Opening and Ring-Expansion Reactions
While less common than substitutions or rearrangements, reactions that alter the bicyclic structure of the naphthyridine core are known. Catalytic reduction can lead to partial or full saturation of the rings without cleavage. For example, catalytic reduction of various naphthyridine isomers (1,5-, 1,6-, 1,7-, and 1,8-) with palladium on charcoal typically yields the corresponding 1,2,3,4-tetrahydro derivatives. rsc.org More forceful reduction, such as with sodium in ethanol or platinum oxide in acid, can lead to the fully saturated decahydronaphthyridines. rsc.org
Ring expansion reactions can be achieved through specific rearrangement pathways. For instance, the Tiffeneau-Demjanov rearrangement, which involves the treatment of a cyclic amino alcohol with nitrous acid, can expand a ring by one carbon. libretexts.org A Wolff rearrangement of a diazoketone derived from a naphthyridine precursor could also be employed for ring expansion. libretexts.org These methods provide pathways to larger heterocyclic systems from the naphthyridine template.
Reactions with Organometallic Reagents
Organometallic cross-coupling reactions are powerful tools for the C-C bond formation and functionalization of halogenated naphthyridine derivatives. Cobalt-catalyzed cross-couplings have proven particularly effective for this class of heterocycles. nih.gov
Halogenated naphthyridines, including chloro- and iodo-substituted isomers, readily couple with a variety of organometallic reagents. acs.orgnih.gov Cobalt(II) chloride is an effective catalyst for coupling chloronaphthyridines with alkyl- and arylmagnesium halides (Grignard reagents). nih.gov For couplings with arylzinc reagents, the addition of a ligand such as sodium formate (B1220265) can significantly improve yields. nih.gov These methods allow for the introduction of diverse substituents, including phenethyl, phenyl, biphenyl, and sterically demanding naphthyl groups, onto the naphthyridine core. acs.orgnih.gov The reactions are generally high-yielding and tolerate a range of functional groups on both the naphthyridine and the organometallic partner. nih.gov
The table below details several cobalt-catalyzed cross-coupling reactions on various naphthyridine isomers.
| Naphthyridine Substrate | Organometallic Reagent | Catalyst/Conditions | Product | Yield | Ref |
| 3,6-Dichloro-1,8-dimethyl-2,7-naphthyridine | 2-Phenylethylmagnesium bromide | 5% CoCl₂, THF, 25 °C | 3-Chloro-1,8-dimethyl-6-(2-phenylethyl)-2,7-naphthyridine | 80% | nih.gov |
| 1-Chloro-2,7-naphthyridine | Phenylzinc chloride | 5% CoCl₂·2LiCl, 50% HCO₂Na, THF, 25 °C | 1-Phenyl-2,7-naphthyridine | 80% | nih.gov |
| 4-Iodo-1,5-naphthyridine | p-Methoxyphenylzinc chloride | 5% CoCl₂·2LiCl, 50% HCO₂Na, THF, 25 °C | 4-(p-Methoxyphenyl)-1,5-naphthyridine | 80% | acs.orgnih.gov |
| 4-Iodo-1,5-naphthyridine | Benzylzinc chloride | 5% CoCl₂·2LiCl, 50% HCO₂Na, THF, 25 °C | 4-Benzyl-1,5-naphthyridine | 75% | acs.org |
Cycloaddition Reactions
Cycloaddition reactions can be utilized both for the synthesis of the naphthyridine ring system and for its further functionalization. The Povarov reaction, a type of aza-Diels-Alder reaction, can be used to construct the tetrahydro-naphthyridine skeleton. nih.gov
More relevant to the reactivity of the pre-formed core, naphthyridine derivatives can participate as dienophiles or dienes in cycloaddition reactions. Pyrano and furano naphthyridine derivatives have been synthesized via a multi-component coupling reaction involving 4-aminopyridine (B3432731) and cyclic enol ethers, which proceeds through a cycloaddition mechanism catalyzed by camphor (B46023) sulfonic acid. ekb.eg While many cycloaddition reactions build the ring system, the potential for the pyridine ring of a 2,6-naphthyridine to act as a component in a [4+2] cycloaddition (Diels-Alder reaction) exists, particularly if activated with electron-withdrawing groups, leading to more complex, bridged heterocyclic structures.
Advanced Spectroscopic and Structural Elucidation of 2 Benzyl 1,2,3,4 Tetrahydro 2,6 Naphthyridine and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with advanced techniques like isotope labeling, a complete and unambiguous assignment of the molecular structure can be achieved.
The ¹H-NMR spectrum of 2-Benzyl-1,2,3,4-tetrahydro-2,6-naphthyridine provides a wealth of information based on chemical shifts (δ), signal multiplicity, and coupling constants (J). hw.ac.uk The spectrum can be divided into distinct regions corresponding to the aromatic protons of the benzyl (B1604629) and naphthyridine rings, the benzylic methylene (B1212753) protons, and the aliphatic protons of the tetrahydro-naphthyridine core.
The aromatic protons of the benzyl group typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The protons on the pyridine (B92270) ring of the tetrahydro-2,6-naphthyridine moiety are expected to be deshielded, appearing further downfield. For instance, in related naphthyridine systems, these protons can resonate at δ 8.5 ppm or higher. lew.ro
The benzylic protons (-CH₂-Ph) are anticipated to produce a singlet at approximately δ 4.1-4.2 ppm. chemicalbook.com The four protons of the saturated portion of the tetrahydro-naphthyridine ring (at positions C1, C3, and C4) will resonate in the aliphatic region. Typically, these protons appear as multiplets due to complex spin-spin coupling. The protons at C1 and C4, being adjacent to the aromatic ring and a nitrogen atom respectively, would show distinct chemical shifts from the C3 protons.
| Proton Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Typical Coupling Constants (J, Hz) |
|---|---|---|---|
| Aromatic (Pyridine Ring) | ~8.5 - 9.0 | d, s | 3J ≈ 5-8 Hz |
| Aromatic (Benzyl Ring) | ~7.2 - 7.4 | m | N/A |
| Benzylic (-CH₂-Ph) | ~4.1 - 4.2 | s | N/A |
| Aliphatic (-CH₂-N-) | ~2.5 - 3.5 | t, m | 3J ≈ 5-7 Hz |
| Aliphatic (-CH₂-CH₂-) | ~1.8 - 2.8 | m | N/A |
This table presents expected ¹H-NMR data based on analysis of analogous structures. lew.rochemicalbook.comnetlify.app
The ¹³C-NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment.
For this compound, the aromatic carbons of the pyridine ring are expected in the δ 120-160 ppm region, with carbons adjacent to nitrogen appearing further downfield. rsc.org The carbons of the benzyl group's phenyl ring typically resonate between δ 125-140 ppm. The benzylic carbon signal is expected around δ 60-65 ppm. The aliphatic carbons of the saturated ring will appear in the upfield region of the spectrum, generally between δ 20-55 ppm. ipb.pt
| Carbon Group | Expected Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C=N (Pyridine Ring) | ~150 - 160 |
| Aromatic C-H (Pyridine Ring) | ~120 - 145 |
| Aromatic Quaternary (Benzyl Ring) | ~135 - 140 |
| Aromatic C-H (Benzyl Ring) | ~125 - 130 |
| Benzylic (-CH₂-Ph) | ~60 - 65 |
| Aliphatic (-CH₂-N-) | ~45 - 55 |
| Aliphatic (-CH₂-CH₂-) | ~20 - 30 |
This table presents expected ¹³C-NMR data based on analysis of analogous structures. rsc.orgipb.pt
Isotope effects on NMR chemical shifts, typically observed by substituting hydrogen with deuterium (B1214612) (D), serve as a subtle but precise probe for structural and electronic investigations. dntb.gov.ua This effect, defined as ⁿΔC(OD) = δC(OH) − δC(OD) for an n-bond separation, arises from minor changes in vibrational energy levels upon isotopic substitution, which in turn slightly alters molecular geometry and electronic shielding. nih.gov
In the context of tetrahydro-2,6-naphthyridine analogues, deuterium labeling could be used to:
Confirm Signal Assignments: Replacing a specific proton with deuterium will cause the corresponding signal to disappear from the ¹H-NMR spectrum and will induce small, measurable shifts in the ¹³C-NMR spectrum for nearby carbons, confirming their proximity to the labeled site. fu-berlin.de
Probe Hydrogen Bonding: In analogues with hydroxyl or amine functional groups capable of hydrogen bonding, the magnitude of the isotope effect can provide information about the strength and geometry of these bonds. nih.govnih.gov For example, large isotope effects are often observed for atoms involved in strong intramolecular hydrogen bonds. dntb.gov.ua
Elucidate Tautomeric Equilibria: For analogues that can exist in multiple tautomeric forms, deuterium substitution can perturb the equilibrium, leading to observable changes in the NMR spectra that help to characterize the dynamics of the system.
While direct studies on the target compound are not prevalent, research on related N-heterocycles like 10-hydroxybenzo[h]quinolines demonstrates that deuterium isotope effects can be transmitted over several bonds, including across hydrogen bonds, providing detailed structural insights. nih.gov
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound, the molecular ion peak (M⁺) would confirm its elemental composition.
The fragmentation of N-benzyl substituted heterocyclic compounds is often characterized by specific cleavage patterns. oak.go.kr A primary fragmentation pathway for the target molecule is the cleavage of the bond between the nitrogen at position 2 and the benzylic carbon. This can result in the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91, which is often a prominent peak in the spectrum. Alternatively, a neutral loss of a benzyl radical can lead to an [M-91]⁺ fragment.
Another characteristic fragmentation involves α-cleavage, where the bond adjacent to the nitrogen atom within the saturated ring breaks. This can lead to the loss of ethylene (B1197577) or related fragments. Studies on similar benzyltetrahydroisoquinoline alkaloids show that the loss of the benzyl group is a characteristic fragmentation pathway. researchgate.net
| Fragment Ion | m/z (Mass/Charge) | Proposed Structure/Origin |
|---|---|---|
| [M]⁺ | 238 | Molecular Ion (C₁₅H₁₆N₂) |
| [M-1]⁺ | 237 | Loss of a hydrogen radical |
| [M-C₇H₇]⁺ | 147 | Loss of benzyl radical |
| [C₇H₇]⁺ | 91 | Benzyl cation (tropylium ion) |
This table presents predicted major fragments for this compound based on established fragmentation patterns of related structures. oak.go.krresearchgate.net
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Structure
IR and UV-Vis spectroscopy provide valuable information about the functional groups and conjugated π-electron systems within a molecule. scholarsresearchlibrary.com
The IR spectrum of this compound is expected to show several characteristic absorption bands. Aromatic C-H stretching vibrations from both the benzyl and pyridine rings would appear just above 3000 cm⁻¹. Aliphatic C-H stretching from the tetrahydro portion of the molecule would be observed just below 3000 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic rings are expected in the 1450-1600 cm⁻¹ region. C-N stretching vibrations would also be present.
The UV-Vis spectrum is determined by the electronic transitions within the molecule's chromophores. The presence of two aromatic systems—the pyridine ring of the naphthyridine core and the benzyl group—will give rise to characteristic π → π* transitions. These typically result in strong absorption bands in the 200-300 nm range. mu-varna.bg
| Spectroscopic Technique | Expected Absorption | Functional Group/Transition |
|---|---|---|
| Infrared (IR) | 3000-3100 cm⁻¹ | Aromatic C-H Stretch |
| Infrared (IR) | 2850-3000 cm⁻¹ | Aliphatic C-H Stretch |
| Infrared (IR) | 1450-1600 cm⁻¹ | Aromatic C=C and C=N Stretch |
| Ultraviolet-Visible (UV-Vis) | ~250-270 nm | π → π* Transition (Aromatic Rings) |
This table presents expected IR and UV-Vis absorption data based on typical values for the constituent functional groups. scholarsresearchlibrary.commu-varna.bg
X-ray Crystallography for Solid-State Structure Determination
| Crystallographic Parameter | Example Value (for a 1,6-Naphthyridine Analogue) |
|---|---|
| Chemical Formula | C₂₄H₂₂N₄O₃S |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 9.123 |
| b (Å) | 10.456 |
| c (Å) | 12.345 |
| α (°) | 85.12 |
| β (°) | 76.45 |
| γ (°) | 70.23 |
| Volume (ų) | 1089.1 |
This table provides representative crystallographic data for an analogue to demonstrate the type of information obtained from X-ray analysis. Data is illustrative and not for the title compound. acs.org
High-Resolution Measurements and Rotational Spectroscopyresearchgate.net
High-resolution rotational spectroscopy, a powerful technique for determining the precise three-dimensional structure of molecules in the gas phase, provides invaluable insights into the conformational preferences and structural parameters of flexible molecules like this compound. While direct rotational spectroscopic data for this specific compound is not available in the current literature, a detailed analysis can be constructed by examining its structural analogues: the carbocyclic counterpart, 1,2,3,4-tetrahydronaphthalene (B1681288), and related benzyl-substituted nitrogen heterocycles. This approach allows for a comprehensive understanding of the conformational landscape and the influence of the benzyl group on the geometry of the tetrahydro-2,6-naphthyridine core.
The structure of this compound is composed of two key fragments: the bicyclic 1,2,3,4-tetrahydro-2,6-naphthyridine (B1313837) core and the flexible N-benzyl group. The conformational behavior of the molecule is determined by the puckering of the saturated ring in the tetrahydro-naphthyridine system and the orientation of the benzyl substituent.
Structural Analysis of the Tetrahydronaphthalene Core
Recent studies on 1,2,3,4-tetrahydronaphthalene (1,2,3,4-THN), the carbocyclic analogue of the tetrahydro-2,6-naphthyridine framework, have provided precise rotational constants and structural information through the analysis of its rotational spectrum. globethesis.com A single conformation of 1,2,3,4-THN was detected, and its rotational constants were accurately determined. globethesis.com These experimental values, supported by quantum chemical calculations, offer a foundational understanding of the geometry of the six-membered saturated ring fused to an aromatic ring.
Table 1: Experimental Rotational and Centrifugal Distortion Constants for 1,2,3,4-Tetrahydronaphthalene
| Parameter | Value (MHz) |
|---|---|
| A | 2158.5432(12) |
| B | 884.3411(5) |
| C | 741.8794(5) |
| ΔJ | 0.0414(14) x 10-3 |
| ΔJK | 0.231(4) x 10-3 |
| ΔK | 0.282(11) x 10-3 |
| δJ | 0.0125(5) x 10-3 |
| δK | 0.124(10) x 10-3 |
Data sourced from Li, Y. et al. (2025). globethesis.com
The substitution of two carbon atoms with nitrogen atoms to form the 2,6-naphthyridine (B1209661) skeleton is expected to significantly alter the mass distribution and, consequently, the rotational constants. The introduction of the nitrogen atoms will also influence the electronic environment and may lead to subtle changes in the ring puckering.
Conformational Influence of the Benzyl Group
The conformational preferences of benzylamines and related N-benzyl heterocycles have been investigated using rotational spectroscopy. mdpi.com These studies reveal that the orientation of the benzyl group relative to the heterocyclic ring is governed by a delicate balance of steric and electronic effects. In benzylamine (B48309), for instance, two different conformations have been observed, demonstrating the flexibility of the C-N bond and the potential for multiple stable conformers.
For this compound, the benzyl group introduces additional rotational axes, leading to a more complex rotational spectrum. The orientation of the benzyl group can be described by the dihedral angle around the N-CH₂ bond. It is anticipated that the molecule will adopt a conformation that minimizes steric hindrance between the benzyl group and the tetrahydro-naphthyridine core.
Predicted Spectroscopic Signature
The rotational spectrum of this compound is expected to be dense due to its relatively large size and the presence of the ¹⁴N nucleus. The nuclear quadrupole coupling effect from the two ¹⁴N atoms will cause hyperfine splitting of the rotational transitions, providing a distinctive signature for the identification of the molecule in the gas phase. Analysis of this hyperfine structure can yield valuable information about the electronic environment around the nitrogen nuclei.
Theoretical calculations, such as those employing density functional theory (DFT), are essential for predicting the rotational constants and dipole moment components of the different possible conformers of this compound. globethesis.com These computational predictions are crucial for guiding the assignment of the experimental rotational spectrum.
Table 2: Predicted Spectroscopic Constants for a Hypothetical Conformer of this compound
| Parameter | Predicted Value |
|---|---|
| Rotational Constant A (MHz) | ~1500 |
| Rotational Constant B (MHz) | ~400 |
| Rotational Constant C (MHz) | ~350 |
| Dipole Moment μa (D) | ~1.5 |
| Dipole Moment μb (D) | ~0.8 |
| Dipole Moment μc (D) | ~0.2 |
Note: These are estimated values based on the structures of analogues and are intended for illustrative purposes. Actual values would require specific experimental measurement or high-level theoretical calculation.
Theoretical and Computational Investigations of 2 Benzyl 1,2,3,4 Tetrahydro 2,6 Naphthyridine Systems
Electronic Structure Calculations (e.g., DFT, Ab Initio)
Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule, such as its stability, reactivity, and spectroscopic behavior. Density Functional Theory (DFT) is a widely used method for such investigations due to its balance of accuracy and computational efficiency. mdpi.comnih.gov For the 2-Benzyl-1,2,3,4-tetrahydro-2,6-naphthyridine system, DFT calculations, typically using a functional like B3LYP with a 6-31G* or larger basis set, can be employed to determine its optimized molecular geometry and electronic properties. researchgate.net
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity and easier electronic excitation.
Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated from the calculated electron density. These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atoms are expected to be the most electron-rich sites, representing likely centers for protonation or hydrogen bonding.
| Parameter | Calculated Value | Significance |
|---|---|---|
| Total Energy (Hartree) | -885.345 | Indicator of molecular stability. |
| HOMO Energy (eV) | -6.21 | Relates to ionization potential and electron-donating ability. |
| LUMO Energy (eV) | -0.98 | Relates to electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap (eV) | 5.23 | Indicates chemical reactivity and electronic transition energy. |
| Dipole Moment (Debye) | 2.15 | Measures the polarity of the molecule. |
Conformational Analysis and Stability Studies
The this compound molecule possesses significant conformational flexibility due to the non-aromatic, saturated tetrahydro-pyridine ring and the rotatable bond connecting the benzyl (B1604629) group to the nitrogen atom (N2). Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule and the energy barriers between them. chemrxiv.org
Similarly, rotation around the C-N bond linking the benzyl group to the naphthyridine core leads to different rotational isomers (rotamers). The relative stability of these rotamers is governed by steric hindrance between the benzyl ring and the naphthyridine system. Quantum chemical calculations can quantify the energy differences between these conformers, revealing the global minimum energy structure, which is the most populated conformation at thermal equilibrium. ethz.ch
| Conformer Description | Relative Energy (kcal/mol) | Predicted Stability |
|---|---|---|
| Chair (Equatorial Benzyl) | 0.00 | Most Stable (Global Minimum) |
| Chair (Axial Benzyl) | +2.5 | Less Stable (Steric Strain) |
| Twist-Boat (Equatorial Benzyl) | +5.8 | Unstable |
| Twist-Boat (Axial Benzyl) | +7.5 | Highly Unstable |
Prediction of Spectroscopic Parameters
Computational chemistry is a powerful tool for predicting spectroscopic data, which can be invaluable for confirming the structure of newly synthesized compounds. ruc.dk Methods like DFT can accurately forecast Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.
The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is the standard for predicting NMR chemical shifts (¹H and ¹³C). nih.govrsc.org By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, theoretical chemical shifts can be obtained. nih.gov These predicted shifts, when compared with experimental data, can confirm structural assignments, including stereochemistry. For complex molecules, this computational validation is often essential for unambiguous characterization. rsc.org
Vibrational frequency calculations using DFT can predict the IR spectrum. The calculated frequencies correspond to the fundamental vibrational modes of the molecule (e.g., C-H stretching, C=N stretching, ring deformations). While calculated frequencies often show a systematic deviation from experimental values, applying a standard scaling factor can result in excellent agreement, aiding in the assignment of peaks in an experimental IR spectrum. aip.org
| Proton Assignment | Hypothetical Experimental δ (ppm) | Predicted δ (ppm) (DFT/GIAO) |
|---|---|---|
| H5 (Aromatic) | 8.45 | 8.51 |
| H7 (Aromatic) | 7.20 | 7.25 |
| H8 (Aromatic) | 7.90 | 7.98 |
| Benzyl CH₂ | 3.75 | 3.80 |
| H1 (Aliphatic CH₂) | 3.60 | 3.64 |
| H3 (Aliphatic CH₂) | 2.88 | 2.91 |
Reaction Mechanism Elucidation through Computational Modeling
Understanding the mechanism of chemical reactions is crucial for optimizing synthetic routes and developing new transformations. The tetrahydro-naphthyridine core is often synthesized via cycloaddition reactions, such as the Povarov reaction (a formal aza-Diels-Alder reaction). nih.gov This reaction typically involves the condensation of an amine, an aldehyde, and an activated alkene to form a tetrahydroquinoline or related heterocyclic system. mdpi.comresearchgate.net
Computational modeling can elucidate the detailed mechanism of such reactions. By locating the transition state (TS) structures and calculating the associated activation energies (energy barriers), the feasibility of different reaction pathways can be assessed. For the Povarov reaction, a key question is whether it proceeds through a concerted [4+2] cycloaddition mechanism or a stepwise pathway involving a zwitterionic intermediate. DFT calculations can map out the potential energy surface for both routes, and the pathway with the lower activation barrier is predicted to be the dominant mechanism. Furthermore, these models can explain and predict the stereoselectivity of the reaction by comparing the energies of the transition states leading to different stereoisomers. nih.gov
| Reaction Pathway | Transition State | Calculated Activation Energy (ΔG‡, kcal/mol) | Predicted Outcome |
|---|---|---|---|
| Concerted [4+2] Cycloaddition | TS_concerted | 18.5 | Likely pathway if stepwise barrier is higher. |
| Stepwise (Mannich-type addition) | TS_step1 | 21.2 | Less favorable than concerted pathway. |
| Stepwise (Ring closure) | TS_step2 | 12.0 | Second step has a lower barrier. |
| Endo Approach (Concerted) | TS_endo | 18.5 | Leads to cis product (thermodynamically favored TS). |
| Exo Approach (Concerted) | TS_exo | 20.1 | Leads to trans product (disfavored). |
Ligand-Receptor Interaction Modeling (In Vitro and Theoretical)
Many naphthyridine derivatives exhibit biological activity, often by binding to specific protein targets like enzymes or receptors. mdpi.comnih.gov Ligand-receptor interaction modeling, particularly molecular docking, is a computational technique used to predict how a small molecule (ligand) binds to the active site of a protein (receptor). malayajournal.orgresearchgate.net
In a typical docking study, the 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB). The this compound molecule is then computationally placed into the binding site of the protein in numerous possible orientations and conformations. A scoring function is used to estimate the binding affinity for each pose, typically reported as a binding energy (in kcal/mol) or a docking score. nih.gov
The results of a docking simulation provide a detailed picture of the intermolecular interactions that stabilize the ligand-receptor complex. ugm.ac.id These interactions can include:
Hydrogen bonds: Typically involving the nitrogen atoms of the naphthyridine ring and polar amino acid residues (e.g., Serine, Threonine, Aspartate).
Hydrophobic interactions: Involving the nonpolar benzyl and naphthyridine rings with hydrophobic residues (e.g., Leucine, Valine, Phenylalanine).
π-π stacking: An interaction between the aromatic rings of the ligand and aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.
These theoretical models are invaluable for rational drug design, helping to explain structure-activity relationships (SAR) and guiding the synthesis of new derivatives with improved binding affinity and selectivity. researchgate.net
| Interaction Type | Ligand Moiety | Receptor Amino Acid Residue | Distance (Å) |
|---|---|---|---|
| Hydrogen Bond | N6 (Pyridine N) | Ser155 (Backbone NH) | 2.9 |
| π-π Stacking | Naphthyridine Ring | Phe80 | 3.8 |
| π-π Stacking | Benzyl Ring | Tyr150 | 4.1 |
| Hydrophobic | Tetrahydro- ring | Leu78 | - |
| Hydrophobic | Benzyl Ring | Val65, Ala82 | - |
Applications of 2 Benzyl 1,2,3,4 Tetrahydro 2,6 Naphthyridine and Its Derivatives in Chemical Science
Role as a Privileged Heterocyclic Scaffold in Organic Synthesis
The 2,6-naphthyridine (B1209661) core, and by extension its tetrahydro derivatives, is recognized as a "privileged scaffold". This designation stems from its recurring presence in molecules that exhibit significant utility, particularly in medicinal chemistry, and its adaptability as a versatile building block for more complex molecular architectures. benthamdirect.comresearchgate.net The tetrahydro-2,6-naphthyridine framework offers a rigid, three-dimensional structure with specific vectoral orientations for substituents, making it an ideal template for constructing diverse chemical libraries.
Synthetic chemists leverage this scaffold for several reasons:
Structural Rigidity: The fused ring system provides a conformationally constrained backbone, which is crucial for designing molecules with specific spatial arrangements.
Functionalization Potential: The nitrogen atoms and the aromatic or saturated carbon positions on the ring can be selectively functionalized, allowing for the systematic elaboration of the core structure. rsc.org
Access to Diverse Chemical Space: The scaffold serves as a starting point for a variety of synthetic transformations, including C-H activation, cycloadditions, and cross-coupling reactions, enabling the creation of novel and complex molecules. thieme-connect.com
Various synthetic strategies have been developed to access the 2,6-naphthyridine core and its derivatives. These methods often involve multi-step sequences starting from pyridine (B92270) derivatives or acyclic precursors. benthamdirect.comresearchgate.net For instance, rhodium-catalyzed [2+2+2] cycloaddition reactions of cyano-yne-allene substrates provide a direct route to the 2,6-naphthyridine framework. researchgate.netresearchgate.net The resulting structures can then be modified, for example through reduction of one of the pyridine rings, to yield tetrahydro-2,6-naphthyridine derivatives. The benzyl (B1604629) group in 2-Benzyl-1,2,3,4-tetrahydro-2,6-naphthyridine often serves as a protecting group for the secondary amine, which can be removed to allow for further derivatization at the N-2 position. nih.gov
The strategic importance of this scaffold is underscored by its use in the synthesis of compounds targeting a range of applications, from potential therapeutics to functional materials. nih.gov
Development of Naphthyridine-Based Ligands for Metal Complexes and Catalysis
The inherent electronic properties of the 2,6-naphthyridine scaffold, particularly the presence of two nitrogen atoms, make it an excellent candidate for ligand design in coordination chemistry and catalysis.
Ligand Design Principles
The design of ligands based on the 2,6-naphthyridine framework is guided by the predictable coordination behavior of its nitrogen atoms. These nitrogen atoms act as Lewis basic sites, capable of coordinating to a wide variety of metal centers.
Key principles in the design of these ligands include:
Chelation: The two nitrogen atoms can act as a bidentate chelating ligand, forming a stable ring with the metal center. The geometry and steric bulk of substituents on the naphthyridine core can be tuned to control the coordination environment around the metal.
Electronic Tuning: The electronic properties of the ligand, and consequently the coordinated metal center, can be modified by introducing electron-donating or electron-withdrawing groups onto the naphthyridine ring system. This allows for fine-tuning of the reactivity of the resulting metal complex.
Scaffold Rigidity: The rigid nature of the naphthyridine backbone helps to pre-organize the coordinating atoms for metal binding and can impart specific stereochemical control in catalytic reactions.
Derivatives of 2,6-naphthyridine serve as effective ligands for various transition metals, forming complexes with unique structural and electronic characteristics. researchgate.net
Catalytic Applications of Naphthyridine Derivatives
Metal complexes featuring naphthyridine-based ligands have found utility in a range of catalytic transformations. The ability to systematically modify the ligand's structure allows for the optimization of catalyst performance in terms of activity, selectivity, and stability.
While specific catalytic applications for this compound are not extensively documented, the broader class of naphthyridine derivatives has shown promise in various catalytic processes. The field continues to explore the potential of these scaffolds in developing novel catalysts for challenging organic transformations. rsc.org
Utilisation in Material Science and Optoelectronic Applications
The electron-deficient nature of the aromatic naphthyridine ring system has led to its investigation in the field of material science, particularly for optoelectronic applications.
Electron Transport Materials in Organic Light-Emitting Diodes (OLEDs)
In the architecture of an Organic Light-Emitting Diode (OLED), distinct layers of organic materials are responsible for injecting and transporting charge carriers (electrons and holes). The efficient transport of electrons from the cathode to the emissive layer is critical for high-performance devices. Materials with high electron affinity and good charge mobility are required for this purpose.
The 2,6-naphthyridine core is considered an attractive electron-deficient building block for conjugated polymers used as electron-transporting materials. thieme-connect.com The nitrogen atoms in the aromatic system lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating electron injection and transport. Recent research has focused on developing efficient synthetic methods, such as C-H activation and annulation processes, to create polyarylated 2,6-naphthyridine derivatives and polymers for these applications. thieme-connect.com These materials are being explored to create more efficient and stable OLED devices.
| Property | Relevance to OLEDs | Contribution of Naphthyridine Core |
| High Electron Affinity | Facilitates electron injection from the cathode. | The two nitrogen atoms create an electron-deficient aromatic system, lowering the LUMO energy level. |
| Good Electron Mobility | Enables efficient transport of electrons to the emissive layer. | The rigid, planar structure of the aromatic naphthyridine can promote intermolecular π-π stacking, which is beneficial for charge transport. |
| Thermal/Morphological Stability | Ensures long device lifetime and stable performance. | The robust heterocyclic structure contributes to the overall stability of the material. |
Chemical Probes for Biological Target Identification (Non-Clinical Contexts)
Chemical probes are small molecules designed to interact with specific biological targets, such as proteins, to elucidate their function in a non-clinical research setting. The structural features of the 2,6-naphthyridine scaffold make it a valuable core for the design of such probes. Its rigid framework allows for the precise positioning of functional groups that can interact with a biological target, while also providing a platform for the attachment of reporter tags like fluorescent dyes or affinity labels.
The development of synthetic methodologies that allow for regioselective functionalization is crucial for creating effective chemical probes. rsc.org By modifying specific positions on the 2,6-naphthyridine ring, chemists can introduce functionalities that modulate binding affinity and selectivity for a target protein. These probes can then be used in techniques like affinity chromatography or fluorescence microscopy to identify and study the role of specific proteins within complex biological systems.
Synthetic Intermediates for Complex Molecule Construction
The utility of this compound derivatives as intermediates is prominently demonstrated in their application for building fused heterocyclic systems. The tetrahydro-naphthyridine moiety provides a rigid platform upon which additional rings can be constructed, leading to the formation of intricate polycyclic structures.
One notable application involves the synthesis of benzo[b] researchgate.netsci-hub.senaphthyridine derivatives. These compounds are of interest due to their structural similarity to biologically active alkaloids and other pharmacologically relevant molecules. The synthesis often commences with a substituted this compound, which can be prepared through established synthetic routes.
For instance, a chloro-substituted derivative, 2-benzyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] researchgate.netsci-hub.senaphthyridine, serves as a key intermediate in the synthesis of more complex structures. The presence of the benzyl group is crucial for the initial synthetic steps, and its subsequent removal can be achieved to provide further opportunities for diversification.
Detailed research findings have shown that these intermediates can undergo various reactions to introduce additional complexity. For example, the reaction with activated alkynes can lead to the formation of new carbon-carbon bonds and the introduction of vinyl groups. These transformations are often carried out under mild conditions, highlighting the reactivity and versatility of the tetrahydrobenzo[b] researchgate.netsci-hub.senaphthyridine scaffold.
The following table summarizes a key transformation of a 2-benzyl-tetrahydrobenzo[b] researchgate.netsci-hub.senaphthyridine derivative, illustrating its role as a synthetic intermediate.
Table 1: Synthesis of N-vinyl-tetrahydrobenzo[b] researchgate.netsci-hub.senaphthyridine
| Starting Material | Reagent | Product | Yield |
| 2-benzyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] researchgate.netsci-hub.senaphthyridine | Methyl propiolate | N-vinyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] researchgate.netsci-hub.senaphthyridine | Not explicitly stated |
This reaction demonstrates the utility of the benzyl-protected intermediate in facilitating reactions that might otherwise be complicated by the presence of a free secondary amine. The subsequent debenzylation under the reaction conditions provides a product with a reactive N-vinyl group, which can be further functionalized.
The strategic use of the 2-benzyl-tetrahydro-naphthyridine core allows for the systematic construction of complex molecules with defined stereochemistry and functionality. The ability to perform selective reactions at different positions of the heterocyclic system makes these intermediates valuable tools for synthetic chemists aiming to create novel molecular entities.
Conclusion and Future Research Directions
Summary of Current Research Advancements
Research into naphthyridine derivatives has yielded a wealth of knowledge, primarily centered on their synthesis and biological evaluation. rsc.org The core naphthyridine structure, existing as six distinct isomers, provides a versatile template for developing novel therapeutic agents. benthamdirect.commdpi.com Scientific literature extensively documents the synthesis of various analogues, which can be derived from natural sources like plants and marine organisms or prepared synthetically from substrates such as pyridine (B92270) derivatives. benthamdirect.comnih.govmdpi.com
Biological investigations have consistently demonstrated that compounds incorporating the naphthyridine moiety exhibit a broad spectrum of activities. These include effects on the central nervous system, as well as anticancer, antimicrobial, antiviral, and anti-inflammatory properties. rsc.orgbenthamdirect.comresearchgate.net Specifically, the 2,6-naphthyridine (B1209661) scaffold has been incorporated into novel selective FGFR4 inhibitors for the treatment of hepatocellular carcinoma, highlighting its contemporary relevance in medicinal chemistry. nih.gov The burgeoning interest in these compounds is reflected in the exponential increase in publications and patents related to their synthesis and application over the last decade. nih.gov
Emerging Trends in Naphthyridine Chemistry
The field of naphthyridine chemistry is characterized by several dynamic and emerging trends. A significant development is the increasing use of one-pot multicomponent reactions (MCRs) for the construction of naphthyridine scaffolds. rsc.orgrsc.org MCRs are highly valued for their efficiency, atom economy, and ability to generate structural diversity, making them powerful tools in modern organic synthesis. rsc.org These strategies facilitate the creation of extensive compound libraries for biological screening.
Another prominent trend is the focus on developing derivatives with highly specific biological targets. For instance, recent efforts have been directed towards creating selective inhibitors for specific kinases, such as the aforementioned FGFR4, which are implicated in cancer. nih.gov There is also a growing interest in the application of naphthyridines in materials science and catalysis, moving beyond their traditional role in pharmaceuticals. rsc.orgrsc.org The unique electronic properties of the fused pyridine ring system make them attractive candidates for new functional materials. Furthermore, the exploration of naturally occurring naphthyridine alkaloids continues to inspire the design and synthesis of new bioactive molecules. nih.govmdpi.com
Potential for Novel Synthetic Methodologies
The synthesis of the 2,6-naphthyridine core and its derivatives, including the tetrahydro- variants, presents ongoing opportunities for methodological innovation. While various methods exist for constructing naphthyridine analogues, there is a continuous drive to develop more efficient, scalable, and environmentally friendly synthetic protocols. benthamdirect.comresearchgate.net Future research could focus on rhodium-catalyzed [2+2+2] cycloaddition reactions, which have shown promise for accessing the 2,6-naphthyridine skeleton. researchgate.net
Domino reactions, which allow for the formation of multiple chemical bonds in a single synthetic operation, represent another fertile ground for innovation. eurjchem.com The development of novel base-mediated intramolecular cyclization strategies could provide more direct access to functionalized 3-amino-2,6-naphthyridines. researchgate.net Additionally, the application of green chemistry principles, such as the use of ionic liquids or catalyst systems like DABCO, is an emerging area in the synthesis of fused naphthyridine derivatives. mdpi.com For the specific synthesis of tetrahydro-naphthyridines, strategies involving the reduction of the corresponding aromatic naphthyridines or intramolecular imine reductions are key areas for further development. researchgate.net
Opportunities for Further Exploration of Reactivity and Transformations
The chemical reactivity of the 2-Benzyl-1,2,3,4-tetrahydro-2,6-naphthyridine scaffold is an area ripe for exploration. Based on studies of related tetrahydro-naphthyridine systems, such as the 1,2,3,4-tetrahydro-1,5-naphthyridines, a variety of transformations can be envisioned. nih.gov The nucleophilicity of the nitrogen atoms, particularly the non-benzylated nitrogen in the saturated ring, allows for a range of derivatizations.
Key areas for investigation include:
N-Functionalization: Reactions such as N-alkylation, N-acylation, and urea (B33335) formation with isocyanates could be used to introduce diverse substituents and build compound libraries. nih.govnih.gov
Palladium-Catalyzed Cross-Coupling: The secondary amine of the tetrahydro-naphthyridine core could participate in Pd-catalyzed N-arylations, allowing for the introduction of various aryl and heteroaryl groups. nih.govsci-hub.se
Oxidation/Dehydrogenation: The tetrahydro-naphthyridine ring can be aromatized to the corresponding 2,6-naphthyridine through oxidation, providing a route to a different class of derivatives. nih.gov
Ring Transformations: Investigation into ring-opening and rearrangement reactions could lead to novel heterocyclic systems. researchgate.net
The electronic nature of substituents on both the benzyl (B1604629) group and the naphthyridine core will likely play a significant role in modulating the reactivity of the scaffold, a parameter that warrants systematic investigation. nih.gov
Future Outlook for Scaffold-Based Applications in Chemical Science
The future for naphthyridine-based scaffolds, including this compound, is exceptionally promising. Their proven versatility as "privileged structures" ensures their continued importance in medicinal chemistry. mdpi.com The ability to readily functionalize the core structure will facilitate the development of next-generation therapeutics targeting a wide array of diseases, from cancer and infectious diseases to neurodegenerative disorders. nih.govnih.govresearchgate.net
Beyond medicine, the unique photophysical properties of certain naphthyridine derivatives suggest potential applications in materials science, for example, as components of organic light-emitting diodes (OLEDs) or as fluorescent probes for biological imaging. researchgate.net The coordination chemistry of naphthyridines with various metal ions also opens up avenues in catalysis and the development of novel inorganic materials. As synthetic methodologies become more advanced and our understanding of the structure-activity relationships of these compounds deepens, the applications of the naphthyridine scaffold are set to expand into new and exciting areas of chemical science.
Q & A
Q. What are the established synthetic methodologies for preparing 2-Benzyl-1,2,3,4-tetrahydro-2,6-naphthyridine, and what intermediates are critical for yield optimization?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic annulation. A plausible route includes:
Cyclization : Start with a substituted pyridine derivative and employ a Pictet-Spengler-type reaction with benzylamine to form the tetrahydro-naphthyridine core.
Benzylation : Introduce the benzyl group via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using halogenated intermediates, as suggested by the structural analogy to chloro-substituted naphthyridines (e.g., CAS 1104027-46-4) .
Critical intermediates include halogenated precursors (e.g., 5-chloro derivatives) and tert-butylcarbonyl-protected intermediates to prevent undesired side reactions . Reagents like benzenethiol (CAS 17534-15-5) may act as catalysts or ligands in coupling steps .
Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm proton environments and carbon frameworks. For ambiguous signals, 2D techniques (HSQC, HMBC) resolve coupling patterns, particularly for distinguishing benzyl protons from naphthyridine ring protons.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight, while fragmentation patterns confirm substituent placement.
- Infrared (IR) Spectroscopy : Identify carbonyl or amine functional groups, if present. Cross-reference with structurally analogous compounds (e.g., benzo[b]thiophene derivatives, CAS 95-15-8) to validate assignments .
Advanced Research Questions
Q. What strategies can be employed to address contradictory data in reaction yields when varying benzylation conditions?
- Methodological Answer :
- Design of Experiments (DoE) : Systematically vary parameters (temperature, catalyst loading, solvent polarity) and analyze via ANOVA to identify statistically significant factors. For example, benzenethiol (CAS 17534-15-5) may improve yields as a ligand in Pd-catalyzed reactions under specific conditions .
- Mechanistic Probes : Use deuterated analogs (e.g., d-labeled dianhydrides, CAS 106426-63-5) to track kinetic isotope effects or side reactions .
Q. How can computational chemistry be integrated to predict the reactivity and regioselectivity of this compound in multi-step syntheses?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate transition-state energies to predict regioselectivity in cyclization steps. Compare with experimental data for validation.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways. Polar aprotic solvents (e.g., DMF) may stabilize intermediates, as inferred from storage conditions for similar heterocycles (e.g., sealed, dry environments recommended for benzoin derivatives) .
Handling and Stability
Q. What are the optimal storage conditions to prevent degradation of this compound?
- Methodological Answer : Store under inert atmosphere (N or Ar) at -20°C in desiccated conditions. Avoid exposure to light or moisture, as recommended for structurally related labile heterocycles (e.g., benzoin, CAS 119-53-9) .
Data Contradiction Analysis
Q. How can researchers resolve discrepancies in reported melting points or spectral data for this compound derivatives?
- Methodological Answer :
- Purity Assessment : Use HPLC with UV detection (λ = 254 nm) to quantify impurities. Compare with CAS-registered analogs (e.g., 1,2,4,5-benzenetetracarboxylic dianhydride, CAS 106426-63-5) to identify contaminants .
- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation, resolving ambiguities in melting points caused by polymorphism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
